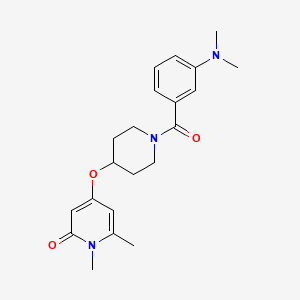
4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((1-(3-(dimethylamino)benzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O2, with a molecular weight of approximately 350.4 g/mol. The structure features a piperidine ring, a dimethylamino group, and a pyridinone moiety, which are crucial for its biological activity.
Research indicates that compounds similar to This compound often act as inhibitors of various enzymes or receptors. For instance:
- Anti-HIV Activity : Analogues of this compound have shown significant activity against HIV-1 reverse transcriptase, which is critical for viral replication. In vitro studies demonstrated that certain derivatives possess nanomolar range activity against both wild-type and mutant strains of HIV-1, indicating a robust mechanism for viral suppression .
- Kinase Inhibition : Similar benzamide derivatives have been investigated as RET kinase inhibitors, showcasing moderate to high potency in inhibiting cell proliferation driven by RET mutations . This suggests potential applications in cancer therapy.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogues:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-HIV | HIV-1 Reverse Transcriptase | < 1 | |
| Kinase Inhibition | RET Kinase | 0.5 - 5 | |
| Antitumor | Various Cancer Cell Lines | Varies |
Case Study 1: Anti-HIV Activity
A study focused on the optimization of non-nucleoside inhibitors against HIV highlighted that structural modifications at specific positions on the pyridinone ring significantly enhanced antiviral activity. Specifically, compounds with a dimethylamino substituent at position three exhibited improved efficacy against resistant strains .
Case Study 2: Cancer Therapeutics
In another investigation, a series of benzamide derivatives were synthesized and evaluated for their inhibitory effects on RET kinase. The results indicated that certain compounds not only inhibited kinase activity but also reduced cell viability in cancer models, suggesting their potential as therapeutic agents in oncology .
Eigenschaften
IUPAC Name |
4-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15-12-19(14-20(25)23(15)4)27-18-8-10-24(11-9-18)21(26)16-6-5-7-17(13-16)22(2)3/h5-7,12-14,18H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLRILUMYLTVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














